molecular formula C16H15N3O2S B2839422 (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035018-86-9

(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2839422
CAS No.: 2035018-86-9
M. Wt: 313.38
InChI Key: AHTLXSLYBHQLMZ-VOTSOKGWSA-N
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Description

(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes furan, pyrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethanol. This can be achieved through the reaction of furan-2-carbaldehyde with 1H-pyrazole in the presence of a base like sodium hydride.

    Acryloylation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.

    Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, facilitated by reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: NaH, alkyl halides, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Formation of epoxides or sulfoxides depending on the ring oxidized.

    Reduction: Hydrogenated derivatives with reduced double bonds.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, which are valuable in medicinal chemistry.

Medicine

In medicinal research, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the materials science industry, this compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might influence cellular pathways involved in processes like apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts a distinct set of chemical and physical properties. This structural diversity enhances its potential for various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(7-6-13-4-2-11-22-13)17-12-14(15-5-1-10-21-15)19-9-3-8-18-19/h1-11,14H,12H2,(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTLXSLYBHQLMZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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